[4-(Diphenylmethyl)piperazin-1-yl][5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]methanone
Description
1-(DIPHENYLMETHYL)-4-[5-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-YL)-1,2-OXAZOLE-3-CARBONYL]PIPERAZINE is a complex organic compound that has garnered interest in various fields of scientific research
Properties
Molecular Formula |
C30H29N3O3 |
|---|---|
Molecular Weight |
479.6 g/mol |
IUPAC Name |
(4-benzhydrylpiperazin-1-yl)-[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]methanone |
InChI |
InChI=1S/C30H29N3O3/c1-21-18-25-19-24(12-13-27(25)35-21)28-20-26(31-36-28)30(34)33-16-14-32(15-17-33)29(22-8-4-2-5-9-22)23-10-6-3-7-11-23/h2-13,19-21,29H,14-18H2,1H3 |
InChI Key |
ZRPNKQKWJHZSIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(O1)C=CC(=C2)C3=CC(=NO3)C(=O)N4CCN(CC4)C(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(DIPHENYLMETHYL)-4-[5-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-YL)-1,2-OXAZOLE-3-CARBONYL]PIPERAZINE typically involves multiple steps, starting from readily available starting materials. The process may include:
Formation of the Benzofuran Moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuran ring.
Oxazole Formation: The oxazole ring can be synthesized through cyclization reactions involving nitriles and aldehydes or other suitable precursors.
Piperazine Substitution: The piperazine ring is then substituted with the diphenylmethyl group and the benzofuran-oxazole moiety through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(DIPHENYLMETHYL)-4-[5-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-YL)-1,2-OXAZOLE-3-CARBONYL]PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(DIPHENYLMETHYL)-4-[5-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-YL)-1,2-OXAZOLE-3-CARBONYL]PIPERAZINE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in drug development.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 1-(DIPHENYLMETHYL)-4-[5-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-YL)-1,2-OXAZOLE-3-CARBONYL]PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(DIPHENYLMETHYL)-4-[5-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-YL)-1,2-OXAZOLE-3-CARBONYL]PIPERIDINE: Similar structure with a piperidine ring instead of piperazine.
1-(DIPHENYLMETHYL)-4-[5-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-YL)-1,2-OXAZOLE-3-CARBONYL]MORPHOLINE: Contains a morpholine ring instead of piperazine.
Uniqueness
1-(DIPHENYLMETHYL)-4-[5-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-YL)-1,2-OXAZOLE-3-CARBONYL]PIPERAZINE is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
